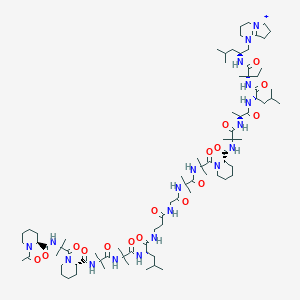
2-Ethyl-4-methylimidazol
Übersicht
Beschreibung
2-Ethyl-4-methylimidazole is an organic compound with the molecular formula C6H10N2 and a molecular weight of 110.157. It is a yellowish viscous liquid at room temperature and is known for its excellent compatibility with epoxy resins. This compound plays a crucial role as an intermediate in various industrial applications, including epoxy resin curing and the electronics industry .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linker for epoxy resins, enhancing thermal resistance and physical properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, textile auxiliaries, pigments, and other organic chemicals.
Wirkmechanismus
Target of Action
2-Ethyl-4-methylimidazole (EMI) is primarily used as a curing agent and cross-linker for epoxy resins . It is also used as a catalyst to promote the curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .
Mode of Action
EMI interacts with epoxy resins to synthesize network polymers with improved thermal resistance and physical properties . It acts as a curing agent for polysiloxane episulfide resin (PSER) . As a catalyst, it promotes the curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .
Biochemical Pathways
It is known that emi plays a crucial role in the curing process of epoxy resins, leading to the formation of network polymers with enhanced thermal resistance and physical properties .
Pharmacokinetics
It is known that emi has a molecular weight of 11016 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of EMI’s action is the formation of network polymers with improved thermal resistance and physical properties when used as a cross-linker for epoxy resins . When used as a curing agent for PSER, it promotes the curing process .
Action Environment
The action of EMI is influenced by environmental factors such as temperature. For instance, the curing activation energy of EMI derivatives with diglycidyl ether of bisphenol A epoxy resin (DGEBA) ranges from 71 to 86 kJ/mol . The storage life of DGEBA with N-acetyl EMI (NAEMI), N-benzoyl EMI (NBEMI), and N-benzenesulfonyl EMI (NBSEMI) at room temperature was 38 d, 50 d, and 80 d, respectively .
Biochemische Analyse
Biochemical Properties
2-Ethyl-4-methylimidazole plays a significant role in biochemical reactions. It is used as a cross-linker for epoxy resins to synthesize network polymers with improved thermal resistance and physical properties . It also acts as a curing agent for polysiloxane episulfide resin (PSER) and a catalyst to promote curing of blends of hyperbranched aromatic epoxy polymer and bisphenol F diglycidyl ether .
Cellular Effects
It is known that it is used in the formation of network polymers, which could potentially interact with various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of 2-Ethyl-4-methylimidazole involves its role as a cross-linker in the formation of network polymers . This process likely involves binding interactions with biomolecules, potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it is used in the formation of network polymers, which could potentially have long-term effects on cellular function .
Metabolic Pathways
Given its role in the formation of network polymers, it may interact with enzymes or cofactors involved in these processes .
Transport and Distribution
Given its role in the formation of network polymers, it may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Given its role in the formation of network polymers, it may be directed to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 2-Ethyl-4-methylimidazole:
Cyclization and Dehydrogenation: This method involves the cyclization of a binary amine and an acylating agent in the presence of a catalyst, followed by dehydrogenation.
Cyclic Reaction of Diamine and Nitrile: This method involves the cyclic reaction of diamine and nitrile in the presence of sulfur, followed by sulfur removal and dehydrogenation under a nickel catalyst.
Industrial Production Methods: A more recent method involves a two-step process:
Cyclic Reaction: Propanitrile, sulfur dichloride, and 1,2-propylenediamine are added to a reaction vessel with a catalyst. The reaction is carried out under controlled temperature and pressure, followed by vacuum distillation to obtain the initial product.
Dehydrogenation: The initial product is heated with a Raney nickel composite catalyst at high temperatures to promote dehydrogenation, resulting in 2-Ethyl-4-methylimidazole.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-4-methylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various imidazole derivatives, while substitution can produce alkylated imidazoles .
Vergleich Mit ähnlichen Verbindungen
2-Methylimidazole: Used as a ligand for the synthesis of coordination polymers.
4-Methylimidazole: Known for its use in the production of pharmaceuticals and agrochemicals.
Uniqueness: 2-Ethyl-4-methylimidazole is unique due to its specific substituents (ethyl and methyl groups) at the 2nd and 4th positions of the imidazole ring. This unique structure imparts distinct chemical properties and makes it particularly suitable for applications in epoxy resin curing and other industrial processes .
Eigenschaften
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-7-4-5(2)8-6/h4H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLGIFJWFIQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044744 | |
| Record name | 2-Ethyl-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-4-methylimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11447 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>16.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674817 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
931-36-2 | |
| Record name | 2-Ethyl-4-methylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-4-methylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 2-ethyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethyl-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-4-methylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Imidazolo sostituito | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-IMIDAZOLE, 2-ETHYL-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8XI641G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)


![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)





